DIETHYL {4-[(2-FURYLCARBONYL)AMINO]BENZYL}PHOSPHONATE
Overview
Description
Diethyl [4-(2-furoylamino)benzyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {4-[(2-FURYLCARBONYL)AMINO]BENZYL}PHOSPHONATE typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be adapted for large-scale preparations.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(2-furoylamino)benzyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl [4-(2-furoylamino)benzyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including stilbenes and polyketides.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Industry: It is used in the development of organic LEDs and other electronic materials.
Mechanism of Action
The mechanism of action of DIETHYL {4-[(2-FURYLCARBONYL)AMINO]BENZYL}PHOSPHONATE involves its interaction with specific molecular targets. It catalyzes the hydrolysis of certain substrates, such as insecticides, at a rate approaching the diffusion limit . This suggests that the compound is highly efficient in its catalytic activity, making it valuable for various applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the furoylamino group.
Diethyl 4-methylbenzylphosphonate: Contains a methyl group instead of the furoylamino group.
Uniqueness
Diethyl [4-(2-furoylamino)benzyl]phosphonate is unique due to the presence of the furoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other phosphonates may not be as effective.
Properties
IUPAC Name |
N-[4-(diethoxyphosphorylmethyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO5P/c1-3-21-23(19,22-4-2)12-13-7-9-14(10-8-13)17-16(18)15-6-5-11-20-15/h5-11H,3-4,12H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVXALGMCNSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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